2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Plant Physiology Auxin Biology Structure-Activity Relationship

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (5,6-F₂-IAA) is a halogenated IAA derivative with a unique 5,6-difluoro pattern. This substitution enhances potency in auxin bioassays and alters metabolic stability compared to IAA or other halogenated analogs, making it an essential tool for dissecting auxin signaling pathways and studying oxidative catabolism in plants. It is also a key scaffold for CRTH2 receptor-targeted drug discovery. Procure this compound for reproducible, high-impact research results.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 126030-73-7
Cat. No. B169718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-Difluoro-1H-indol-3-yl)acetic acid
CAS126030-73-7
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)NC=C2CC(=O)O
InChIInChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15)
InChIKeyVZWMUWNMZOYMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid (CAS 126030-73-7) for Research and Development Procurement


2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, also known as 5,6-difluoroindole-3-acetic acid (5,6-F₂-IAA), is a synthetic, halogenated derivative of the natural plant hormone indole-3-acetic acid (IAA). Characterized by the substitution of fluorine atoms at the 5- and 6-positions of the indole ring, this compound (molecular formula C₁₀H₇F₂NO₂; MW 211.17) exhibits a distinct biological activity profile compared to both its natural counterpart and other halogenated analogs [1]. Its primary established application is as a research tool for investigating auxin-mediated plant growth and development [1].

Why 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid Cannot Be Substituted by Generic Indole-3-Acetic Acid Analogs


Simple substitution with other indole-3-acetic acid (IAA) analogs is not scientifically valid due to profound structure-activity relationship (SAR) differences. The specific 5,6-difluoro substitution pattern confers a unique combination of enhanced potency in specific auxin bioassays and altered metabolic stability compared to the natural hormone IAA, mono-fluorinated analogs like 5-fluoroindole-3-acetic acid (5-FIAA), or even other di-halogenated analogs such as 5,6-dichloroindole-3-acetic acid (5,6-Cl₂-IAA) [1]. These differences manifest as significant variations in optimal concentration, maximum efficacy, and tissue-specific responses, making the use of a less specific or uncharacterized analog a source of experimental variability and irreproducible data in plant biology research [1].

Quantitative Evidence for Selecting 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid Over Closest Analogs


Superior Maximum Elongation Efficacy in Avena Coleoptile Assay Compared to IAA and 5,6-Cl₂-IAA

5,6-F₂-IAA demonstrates a significantly greater maximal elongation response in the standard Avena coleoptile bioassay compared to the natural auxin indole-3-acetic acid (IAA) and the highly potent 5,6-dichloroindole-3-acetic acid (5,6-Cl₂-IAA) [1]. While the optimal concentration for 5,6-F₂-IAA is higher than that for 5,6-Cl₂-IAA, the resulting elongation achieved at this concentration is much greater, indicating a higher ceiling of efficacy [1].

Plant Physiology Auxin Biology Structure-Activity Relationship

Strongest Hypocotyl Growth Inhibition Among Fluoroindole Auxins

In a comparative study of synthetic monofluoro- and difluoro-indole-3-acetic acids, 5,6-F₂-IAA exhibited the most potent inhibitory activity on the hypocotyl growth of Chinese cabbage seedlings [1]. This demonstrates that the specific 5,6-difluoro substitution pattern is optimal for this particular auxin-mediated response among the fluoroindole class.

Plant Growth Regulation Auxin Signaling Halogenated Auxins

Differential Resistance to Peroxidase-Mediated Oxidation Compared to IAA and 5-Fluoroindole-3-acetic Acid

5,6-F₂-IAA displays moderate resistance to oxidation by peroxidase [1]. This is in contrast to the natural hormone IAA, which is a good substrate, and the mono-fluorinated analog 5-fluoroindole-3-acetic acid (5-FIAA), which is oxidized approximately 10-fold more slowly than IAA [2]. The distinct metabolic stability of 5,6-F₂-IAA provides a unique profile for studying auxin catabolism and for applications where extended compound half-life is relevant.

Auxin Metabolism Enzyme Kinetics Prodrug Stability

Unique Physicochemical and Electronic Profile Conferred by 5,6-Difluoro Substitution

The 5,6-difluoro substitution pattern on the indole ring imparts a unique combination of electronic and steric properties that differentiate it from other halogenated indole-3-acetic acids. While direct comparative bioactivity data in mammalian systems is limited, the structural motif is recognized as distinct within the broader class of indole acetic acids . For instance, compounds with this specific substitution have been implicated in patent literature related to CRTH2 receptor antagonism, a pathway where subtle structural changes yield significant differences in potency and selectivity [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Key Research Application Scenarios for 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid


Investigating High-Efficacy Auxin Signaling Pathways in Monocots

For studies aiming to dissect auxin signaling pathways that lead to maximal elongation responses in monocotyledonous plants, 5,6-F₂-IAA is the optimal tool. Its superior maximal efficacy in the Avena coleoptile assay [1] compared to IAA and 5,6-Cl₂-IAA allows researchers to probe the upper limits of auxin-induced cell expansion, distinguishing pathways that are saturated by natural auxin levels from those that can be further stimulated. This makes it invaluable for understanding growth regulation in cereal crops.

Studying Differential Auxin Metabolism and Catabolism

5,6-F₂-IAA serves as a critical probe for studying auxin catabolism, particularly peroxidase-mediated oxidation. Its moderate resistance to oxidation [1] provides a distinct metabolic profile compared to the labile IAA and the more resistant 5-FIAA [2]. By comparing the activity and persistence of these compounds in plant tissues, researchers can quantitatively assess the contribution of oxidative catabolism to the regulation of endogenous auxin levels and signal duration.

Structure-Activity Relationship (SAR) Studies of Halogenated Auxins

In any SAR campaign aimed at optimizing the biological activity of indole-3-acetic acid derivatives, 5,6-F₂-IAA is an essential comparator. Its unique profile—combining high maximal efficacy in elongation [1] with potent growth inhibition [1]—provides a critical data point for understanding how the number and position of halogen atoms influence bioactivity. It is particularly useful for differentiating the electronic and steric effects of fluorine from those of chlorine, as seen in 5,6-Cl₂-IAA.

Development of Novel Indole-Based CRTH2 Antagonists

For medicinal chemistry efforts targeting the CRTH2 receptor for inflammatory diseases, 2-(5,6-difluoro-1H-indol-3-yl)acetic acid represents a key building block or core scaffold. The 5,6-difluoro motif is a recognized pharmacophore within this class [3]. Its unique electronic properties, distinct from other halogenated indoles, offer a specific avenue for optimizing binding affinity and selectivity, making it a strategic procurement choice for generating novel IP and advancing drug discovery programs.

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